Napyradiomycin A1

Catalog No.
S631310
CAS No.
103106-24-7
M.F
C25H30Cl2O5
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napyradiomycin A1

CAS Number

103106-24-7

Product Name

Napyradiomycin A1

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C25H30Cl2O5

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1

InChI Key

BCPWMPCOEAOEDD-NQSCOFRMSA-N

SMILES

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C

Synonyms

napyradiomycin A1, napyrodiomycin A, NPD-A1, WS 9558 A, WS9558 A

Canonical SMILES

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C

Isomeric SMILES

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C

Antibacterial Activity

Initially, napyradiomycin A1 was identified for its antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus suis, comparable to existing antibiotics like cefpirome sulfate and penicillin G sodium salt [1]. However, further research is needed to determine its specific mechanism of action and potential against other bacterial pathogens.

Source

Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302:

Antiviral Activity

Recent research suggests that napyradiomycin A1 might possess antiviral properties. Studies have shown its ability to inhibit the replication of pseudorabies virus (PRV), a virus that infects pigs and can cause significant economic losses in the livestock industry [1]. Interestingly, napyradiomycin A1 displayed higher antiviral activity than the established antiviral drug ribavirin, making it a potential candidate for further development in this field.

Source

Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302:

Antiangiogenic Potential

Napyradiomycin A1 has shown promising results in studies investigating its antiangiogenic properties. Angiogenesis is the formation of new blood vessels, a crucial process in various diseases like cancer and macular degeneration. Research suggests that napyradiomycin A1 can inhibit the formation and function of blood vessels, potentially offering a therapeutic approach for these conditions [2].

Source

Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127:

Mitochondrial Function

Studies have explored the effect of napyradiomycin A1 on mitochondrial function. Mitochondria are the cell's powerhouses, and their proper functioning is crucial for various cellular processes. Napyradiomycin A1 has been shown to inhibit mitochondrial complexes I and II, potentially impacting cellular energy production [3]. Further research is needed to understand the specific implications of this effect and its potential therapeutic applications.

Source

Napyradiomycin A1, an inhibitor of mitochondrial complexes I and II:

Napyradiomycin A1 is a complex natural product belonging to the class of polyketides, specifically known for its unique structure and biological activities. It was first isolated from the actinomycete Streptomyces species, which are renowned for producing a plethora of bioactive compounds. The molecular formula of Napyradiomycin A1 is C₁₄H₉Cl₂O₄, and it features a distinctive bicyclic core structure that is characterized by multiple functional groups, including hydroxyl and chloro substituents. This compound is notable for its potential therapeutic applications, particularly in oncology, due to its cytotoxic properties against various cancer cell lines.

Napyradiomycin A1 has been shown to inhibit mitochondrial complexes I and II, which are crucial for cellular respiration []. This disrupts energy production within the cell, leading to cell death in cancer cells and some bacteria [].

The synthesis of Napyradiomycin A1 involves several intricate chemical transformations. Key reactions include:

  • Chlorination-Induced Dearomatization: This reaction modifies the aromatic systems within the compound, facilitating the formation of new carbon-carbon bonds.
  • Cyclization: The formation of cyclic structures is crucial in establishing the compound's unique bicyclic framework.
  • Isomerization: This process allows for the rearrangement of atoms within the molecule to achieve the desired stereochemistry.

These reactions are typically performed under controlled conditions to ensure high yields and selectivity in the final product .

Napyradiomycin A1 exhibits significant biological activity, particularly as an antitumor agent. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is believed to involve interference with cellular processes such as DNA replication and repair, leading to apoptosis in malignant cells. Additionally, Napyradiomycin A1 has demonstrated antibacterial properties, suggesting its potential use as an antibiotic agent .

The total synthesis of Napyradiomycin A1 has been achieved through various methods:

  • Total Enzyme Synthesis: Utilizing recombinant biosynthetic enzymes, researchers have successfully synthesized Napyradiomycin A1 in a one-pot reaction, yielding milligram quantities within a single day. This method emphasizes the potential for biocatalysis in producing complex natural products .
  • Chemical Synthesis: Traditional synthetic routes have employed strategies such as asymmetric chlorination of isolated olefins and tandem Michael-Dieckmann reactions. These methods focus on achieving stereoselectivity and functional group manipulation to construct the final compound .

Due to its potent biological activities, Napyradiomycin A1 has several potential applications:

  • Anticancer Therapeutics: Its ability to induce apoptosis in cancer cells makes it a candidate for development into novel cancer treatments.
  • Antibiotic Development: Given its antibacterial properties, there is potential for Napyradiomycin A1 to be utilized in treating bacterial infections.
  • Research Tool: As a model compound for studying polyketide biosynthesis and chemical reactivity, it serves as an important subject in medicinal chemistry research.

Interaction studies involving Napyradiomycin A1 have focused on its binding affinity to various biological targets. Research indicates that it interacts with DNA and proteins involved in cell cycle regulation and apoptosis pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy . Additionally, studies exploring its synergy with other chemotherapeutic agents could enhance its effectiveness in clinical settings.

Napyradiomycin A1 shares structural similarities with several other polyketide compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
Napyradiomycin B1Similar bicyclic structureAnticancer activity
DactinomycinPolypeptide structure with similar activityAntitumor agent used in chemotherapy
Mitomycin CQuinone-containing compoundAntitumor properties
StreptozotocinNitrosourea derivativeAnticancer agent targeting pancreatic cancer

Napyradiomycin A1 is unique due to its specific chlorinated structure and distinct biosynthetic origins, setting it apart from other compounds in terms of both chemical reactivity and biological activity .

Napyradiomycin A1 possesses the molecular formula C25H30Cl2O5, corresponding to a molecular weight of 481.41 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 480.14703 daltons and an exact mass of 480.1470 daltons [4] [5]. This molecular composition indicates the presence of 25 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, and 5 oxygen atoms, accounting for nine degrees of unsaturation [6]. The Chemical Abstracts Service registry number for this compound is 103106-24-7 [1] [2] [3].

The molecular structure contains multiple heteroatoms that contribute significantly to its overall properties and biological activity [6]. The presence of two chlorine substituents distinguishes napyradiomycin A1 from other members of the napyradiomycin family, while the five oxygen atoms participate in various functional groups including carbonyls, phenolic hydroxyls, and ether linkages [7] [6].

PropertyValueSource
Molecular FormulaC₂₅H₃₀Cl₂O₅PubChem, ChemSpider [1] [2]
Molecular Weight (g/mol)481.41PubChem, ChemSpider [1] [2]
Exact Mass (Da)480.1470Natural Product Atlas [4]
Monoisotopic Mass (Da)480.14703PubChem [5]
CAS Registry Number103106-24-7Multiple databases [1] [2] [3]

Structural Features and Functional Groups

Napyradiomycin A1 exhibits a complex polycyclic architecture characterized by a distinctive 6,6,6 tricyclic ring system comprising a naphthoquinone core fused to a chromene ring [6] [8]. The molecule belongs to the meroterpenoid class of natural products, featuring both polyketide and terpenoid structural elements [9] [8]. The core structure consists of a dihydronaphthoquinone moiety that provides the characteristic chromophore responsible for the compound's spectroscopic properties [10] [11].

The functional group profile includes multiple hydroxyl groups, specifically phenolic hydroxyls located at positions C-6 and C-8 of the aromatic ring system [6] [7]. Two quinone carbonyl groups are present at positions C-5 and C-10, contributing to the compound's electron-accepting properties [6] [7]. The molecule contains two chlorine substituents positioned at C-3 and C-4a, which are crucial for the compound's biological activity [6] [7].

A prominent structural feature is the (2E)-3,7-dimethylocta-2,6-dienyl side chain, commonly referred to as the geranyl substituent, attached at position C-10a [1] [2] [4]. This terpenoid chain undergoes chlorination-induced cyclization during biosynthesis, resulting in the formation of additional ring systems [9] [12]. The chromene ring system incorporates an ether linkage and contributes to the overall rigidity of the molecular framework [6] [8].

Structural ComponentDescription
Core Ring System6,6,6 Tricyclic system (naphthoquinone-chromene) [6] [8]
Aromatic SystemDihydronaphthoquinone moiety [10] [11]
ChromophoreExtended conjugated system [10] [11]
Functional GroupsHydroxyl, chloro, ether, ketone [6] [7]
Terpenoid Chain(2E)-3,7-dimethylocta-2,6-dienyl (geranyl) [1] [2] [4]
Halogen SubstituentsTwo chlorine atoms at C-3 and C-4a [6] [7]
Hydroxyl GroupsPhenolic hydroxyls at C-6 and C-8 [6] [7]
Carbonyl GroupsQuinone carbonyls at C-5 and C-10 [6] [7]

Stereochemistry and Absolute Configuration (3R,4aR,10aS)

The absolute stereochemical configuration of napyradiomycin A1 has been definitively established as (3R,4aR,10aS) through comprehensive spectroscopic analysis and chemical synthesis studies [1] [2] [6]. The molecule contains three defined stereocenters, all of which have been characterized with complete stereochemical assignment [2] [5]. The stereochemistry at C-3 corresponds to the R configuration, where the chlorine substituent adopts a specific spatial orientation relative to the tricyclic framework [6] [13].

The C-4a position exhibits R stereochemistry, with the chlorine atom and the attached ring system positioned in a defined three-dimensional arrangement [6] [13]. The C-10a stereocenter, bearing the geranyl side chain, adopts the S configuration, which is crucial for the compound's biological activity and molecular recognition properties [6] [13]. The optical rotation of napyradiomycin A1 has been measured as [α]D +51° (c 0.3, methanol), confirming the absolute configuration [6].

The geranyl side chain exhibits (2E)-stereochemistry at the first double bond, contributing to the overall conformational preferences of the molecule [1] [4] [6]. This specific stereochemical arrangement results from the enzymatic biosynthetic pathway involving vanadium-dependent haloperoxidases that catalyze enantioselective chlorination reactions [9] [12] [14]. The stereochemical integrity is maintained throughout the complex cyclization processes that occur during natural biosynthesis [9] [12].

ParameterValue
Absolute Configuration(3R,4aR,10aS) [1] [2] [6]
Number of Stereocenters3 [2] [5]
Defined Stereocenters3 of 3 [2] [5]
Double-Bond Stereochemistry(2E)-geranyl side chain [1] [4] [6]
Optical Rotation ([α]D)+51° (c 0.3, MeOH) [6]
Chiral CentersC-3, C-4a, C-10a [6] [13]

Physicochemical Properties

Melting/Boiling Points

The boiling point of napyradiomycin A1 has been predicted to be 642.5±55.0°C at 760 millimeters of mercury pressure [3] [15]. This elevated boiling point reflects the significant intermolecular forces present in the compound, including hydrogen bonding from the phenolic hydroxyl groups and van der Waals interactions from the extended aromatic system [3] [15]. The melting point has not been definitively reported in the literature, likely due to the compound's tendency to decompose before reaching its melting temperature [3] [15].

The high boiling point is consistent with the molecular weight and the presence of multiple functional groups capable of intermolecular interactions [3] [15]. The extended conjugated system and the rigid tricyclic framework contribute to the thermal stability of the compound under standard conditions [3] [15]. These thermal properties have implications for purification procedures and analytical methodologies employed in the characterization of napyradiomycin A1 [3] [15].

Density (1.31g/cm3)

Napyradiomycin A1 exhibits a density of 1.31 grams per cubic centimeter, which is higher than that of water [3] [15]. This density value reflects the compact molecular packing resulting from the rigid tricyclic structure and the presence of heavy atoms, particularly the two chlorine substituents [3] [15]. The relatively high density is characteristic of halogenated organic compounds and contributes to the compound's physical handling properties [3] [15].

The density measurement has practical implications for extraction and purification protocols, particularly in liquid-liquid separation procedures [3] [15]. The value is consistent with other members of the napyradiomycin family and reflects the contribution of the halogen atoms to the overall molecular mass [3] [15].

Solubility Profile

Napyradiomycin A1 demonstrates good solubility in various organic solvents while exhibiting poor solubility in aqueous media [16] [15]. The compound is readily soluble in dichloromethane, dimethyl sulfoxide, ethanol, methanol, and chloroform [16] [15]. This solubility pattern reflects the predominantly hydrophobic character of the molecule, with limited hydrophilic interactions available through the phenolic hydroxyl groups [16] [15].

The excellent solubility in polar aprotic solvents such as dimethyl sulfoxide facilitates its use in biological assays and chemical synthesis procedures [16] [15]. The alcohol solubility enables purification through crystallization techniques and supports analytical procedures requiring polar protic media [16] [15]. The poor aqueous solubility is typical for meroterpenoid natural products and influences the compound's bioavailability and formulation considerations [16] [15].

SolventSolubilityNotes
DichloromethaneSolubleGood organic solvent compatibility [16] [15]
DMSOSolublePolar aprotic solvent compatible [16] [15]
EthanolSolubleAlcohol soluble [16] [15]
MethanolSolubleAlcohol soluble [16] [15]
WaterPoor/InsolubleHydrophobic compound [16] [15]
ChloroformSolubleNon-polar organic solvent [16] [15]

Flash Point (342.4°C)

The flash point of napyradiomycin A1 is 342.4°C, indicating the minimum temperature at which the compound can form an ignitable vapor-air mixture [3] [17]. This high flash point demonstrates the thermal stability of the compound and its relatively low volatility under normal laboratory conditions [3] [17]. The elevated flash point is attributed to the strong intermolecular forces and the high molecular weight of the compound [3] [17].

From a safety perspective, the high flash point indicates that napyradiomycin A1 presents minimal fire hazard under typical handling and storage conditions [3] [17]. The flash point value is consistent with other complex organic molecules of similar molecular weight and structural complexity [3] [17]. This property has implications for storage requirements and handling protocols in research and analytical laboratories [3] [17].

Spectroscopic Characteristics

UV-visible Absorption Profile

The ultraviolet-visible absorption spectrum of napyradiomycin A1 exhibits characteristic maxima that reflect its extended conjugated system and chromophoric properties [10] [11] [18]. The primary absorption bands occur at wavelengths of 202, 253-258, 297-312, and 362-364 nanometers with corresponding logarithmic extinction coefficients ranging from 4.06 to 4.62 [10] [11] [18]. The absorption at 202 nanometers with log ε of 4.61-4.62 corresponds to π → π* transitions within the aromatic system [10] [11] [18].

The prominent absorption band at 253-258 nanometers (log ε 4.35-4.39) is characteristic of the naphthoquinone chromophore and represents π → π* electronic transitions [10] [11] [18]. The absorption at 297-312 nanometers (log ε 4.09-4.19) corresponds to n → π* transitions associated with the carbonyl functionalities [10] [11] [18]. The longer wavelength absorption at 362-364 nanometers (log ε 4.06-4.15) results from extended conjugation throughout the polycyclic system [10] [11] [18].

These spectroscopic properties are diagnostic for the napyradiomycin structural class and serve as important identification criteria [10] [11] [18]. The absorption pattern is consistent with the dihydronaphthoquinone moiety and provides evidence for the intact tricyclic framework [10] [11] [18].

λmax (nm)log εChromophore Assignment
2024.61-4.62π → π* transition (aromatic) [10] [11] [18]
253-2584.35-4.39π → π* transition (naphthoquinone) [10] [11] [18]
297-3124.09-4.19n → π* transition (carbonyl) [10] [11] [18]
362-3644.06-4.15Extended conjugation [10] [11] [18]

IR Spectral Features

The infrared spectrum of napyradiomycin A1 provides detailed information about the functional groups present in the molecule [19] [7] [20]. The spectrum exhibits a broad, strong absorption band at 3294-3348 cm⁻¹, characteristic of O-H stretching vibrations from the phenolic hydroxyl groups [19] [7] [20]. Medium intensity bands at 2920-2939 cm⁻¹ correspond to C-H stretching vibrations from the aliphatic portions of the molecule [19] [7] [20].

A prominent strong absorption at 1701 cm⁻¹ is diagnostic for C=O stretching of the conjugated carbonyl groups within the quinone system [19] [7] [20]. Strong bands at 1612-1616 cm⁻¹ arise from C=C stretching vibrations of the aromatic ring system [19] [7] [20]. Medium intensity absorptions at 1369-1373 cm⁻¹ correspond to C-H bending vibrations from methyl groups [19] [7] [20].

Additional medium intensity bands at 1253-1261 cm⁻¹ and 1072-1145 cm⁻¹ are attributed to C-O stretching and C-O-C stretching vibrations from ether linkages, respectively [19] [7] [20]. Bands in the region 732-802 cm⁻¹ correspond to C-Cl stretching vibrations, confirming the presence of the chlorine substituents [19] [7] [20].

Wavenumber (cm⁻¹)IntensityAssignment
3294-3348StrongO-H stretching (phenolic hydroxyl) [19] [7] [20]
2920-2939MediumC-H stretching (aliphatic) [19] [7] [20]
1701StrongC=O stretching (conjugated carbonyl) [19] [7] [20]
1612-1616StrongC=C stretching (aromatic) [19] [7] [20]
1369-1373MediumC-H bending (methyl) [19] [7] [20]
1253-1261MediumC-O stretching [19] [7] [20]
1072-1145MediumC-O-C stretching (ether) [19] [7] [20]
732-802MediumC-Cl stretching [19] [7] [20]

NMR Spectroscopic Properties

The nuclear magnetic resonance spectroscopic data for napyradiomycin A1 provide comprehensive structural information through both proton and carbon-13 analyses [21] [22] [7] [23]. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform reveals characteristic signals that confirm the molecular structure [21] [22] [7] [23]. The signal at δH 4.43 (dd, J = 4.5, 11.5 Hz) corresponds to the methine proton at C-3 bearing the chlorine substituent [21] [22] [7] [23].

Aromatic proton signals appear at δH 6.71-6.73 (H-7) and δH 7.19-7.22 (H-9), consistent with the substitution pattern of the naphthoquinone system [21] [22] [7] [23]. The phenolic hydroxyl proton appears as a strongly downfield singlet at δH 11.84-12.57, indicating hydrogen bonding interactions [21] [22] [7] [23]. Olefinic protons from the geranyl side chain appear at δH 4.70-4.98 (H-12) and δH 4.89-5.02 (H-16) [21] [22] [7] [23].

The carbon-13 nuclear magnetic resonance spectrum exhibits signals for all 25 carbon atoms, with characteristic chemical shifts that support the proposed structure [21] [22] [7] [23]. The quinone carbonyl carbons appear at δC 188.0-193.9 (C-5) and δC 178.8-196.2 (C-10) [21] [22] [7] [23]. Phenolic carbon signals occur at δC 162.5-165.5 (C-6) and δC 163.7-164.0 (C-8) [21] [22] [7] [23]. The methine carbon bearing chlorine appears at δC 51.0-59.6 (C-3) [21] [22] [7] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of napyradiomycin A1 utilizing electrospray ionization time-of-flight techniques provides definitive molecular weight confirmation and structural information through fragmentation patterns [1] [5] [21]. The protonated molecular ion [M+H]⁺ appears at m/z 481.1543, corresponding to the molecular formula C25H31Cl2O5⁺ [1] [5] [21]. The sodium adduct [M+Na]⁺ is observed at m/z 503.1363 with the formula C25H30Cl2O5Na⁺ [1] [5] [21].

Negative ionization mode produces the deprotonated molecular ion [M-H]⁻ at m/z 479.1398, consistent with the formula C25H29Cl2O5⁻ [1] [5] [21]. Characteristic fragmentation patterns include the loss of chlorine atoms, producing fragment ions at m/z 445.1778 (loss of one chlorine, C25H30ClO5⁺) and m/z 409.2010 (loss of two chlorines, C25H30O5⁺) [5] [21]. These fragmentation patterns support the presence of two chlorine substituents and provide insight into their relative lability [5] [21].

The isotopic pattern observed in the mass spectrum confirms the presence of two chlorine atoms through the characteristic 9:6:1 intensity ratio for the molecular ion cluster [21]. High-resolution measurements allow for accurate mass determination and elemental composition assignment, confirming the proposed molecular formula [1] [5] [21].

Ion Typem/zFormulaAssignment
[M+H]⁺481.1543C₂₅H₃₁Cl₂O₅⁺Protonated molecular ion [1] [5] [21]
[M+Na]⁺503.1363C₂₅H₃₀Cl₂O₅Na⁺Sodium adduct [1] [5] [21]
[M-H]⁻479.1398C₂₅H₂₉Cl₂O₅⁻Deprotonated molecular ion [1] [5] [21]
Fragment 1445.1778C₂₅H₃₀ClO₅⁺Loss of Cl [5] [21]
Fragment 2409.2010C₂₅H₃₀O₅⁺Loss of 2Cl [5] [21]

The construction of Napyradiomycin A1 requires three primary organic substrates that serve as the fundamental building blocks for the hybrid polyketide-terpenoid structure [1] [2] [3]. These precursors are assembled through the coordinated action of specialized biosynthetic enzymes that demonstrate remarkable selectivity and stereochemical control.

Tetrahydroxynaphthalene Scaffold

The core aromatic framework of Napyradiomycin A1 derives from 1,3,6,8-tetrahydroxynaphthalene, a polyketide compound that forms the naphthalene backbone of all napyradiomycin family members [1] [2] [4] [5]. This symmetric phenolic precursor is biosynthesized by a type III polyketide synthase known as tetrahydroxynaphthalene synthase, which was first identified in bacterial systems by Horinouchi and colleagues [4]. The tetrahydroxynaphthalene synthase enzyme catalyzes the condensation of acetyl-coenzyme A with four malonyl-coenzyme A units to produce the characteristic bilateral symmetry of the naphthalene core [4] [6].

Stable isotope incorporation studies using carbon-13 labeled acetate precursors demonstrated that the tetrahydroxynaphthalene scaffold originates from a pentaketide biosynthetic pathway [7]. Specifically, incorporation experiments with [2-13C]acetate and [1,2-13C]acetate revealed that rings B and C of the napyradiomycin structure are derived from the polyketide precursor, while the side chain incorporates mevalonate-derived terpenoid units [7]. This tetrahydroxynaphthalene serves as the central platform for subsequent prenylation reactions that introduce the terpenoid components essential for napyradiomycin bioactivity [1] [2] [4].

The tetrahydroxynaphthalene precursor undergoes spontaneous aerobic oxidation to form flaviolin under certain conditions, though recent studies have established that most marine meroterpenoids, including the napyradiomycins, are derived directly from tetrahydroxynaphthalene itself rather than from the oxidized flaviolin intermediate [4] [6]. This direct utilization of tetrahydroxynaphthalene allows for the precise regioselective modifications that characterize napyradiomycin biosynthesis [4].

Isoprenoid Units and Terpenoid Incorporation

The terpenoid components of Napyradiomycin A1 originate from the mevalonate biosynthetic pathway, which produces the essential isoprenoid building blocks dimethylallyl pyrophosphate and geranyl pyrophosphate [1] [2] [8] [9]. These activated isoprene units are generated through the sequential condensation of isopentenyl diphosphate with dimethylallyl diphosphate, catalyzed by specialized prenyltransferase enzymes [8] [10].

Dimethylallyl pyrophosphate serves as the prenyl donor for the crucial prenylation reaction catalyzed by the aromatic prenyltransferase NapT8 [1] [2] [11]. This five-carbon isoprenoid unit is incorporated at the C-2 position of the chlorinated naphthalene intermediate, creating the characteristic prenyl substituent that undergoes subsequent rearrangement reactions [11]. The incorporation of dimethylallyl pyrophosphate occurs through an electrophilic aromatic substitution mechanism that requires magnesium ion cofactors for optimal activity [11].

Geranyl pyrophosphate, a ten-carbon isoprenoid compound, provides the monoterpenoid side chain that becomes attached at the C-4 position of the tetrahydroxynaphthalene scaffold through the action of prenyltransferase NapT9 [1] [2] [11]. This geranyl unit subsequently undergoes complex halogenation-induced cyclization reactions that generate the distinctive structural features of the napyradiomycin family [1] [2]. The geranyl pyrophosphate substrate is formed through the condensation of dimethylallyl pyrophosphate with isopentenyl diphosphate, catalyzed by geranyl diphosphate synthase enzymes present in the mevalonate pathway gene cluster [8] [9].

Biosynthetic studies have confirmed that both dimethylallyl pyrophosphate and geranyl pyrophosphate are essential for napyradiomycin formation, as demonstrated through substrate specificity studies with the recombinant prenyltransferase enzymes [1] [11]. The precise stereochemical outcome of these prenylation reactions establishes the foundation for the subsequent halogenation and cyclization transformations that complete the napyradiomycin biosynthetic sequence [1] [2].

Enzymatic Machinery

The biosynthesis of Napyradiomycin A1 is orchestrated by a suite of five highly specialized enzymes that demonstrate remarkable selectivity and stereochemical control in transforming simple precursors into the complex meroterpenoid structure [1] [2] [3]. These enzymes fall into two distinct functional categories: aromatic prenyltransferases that install terpenoid substituents and vanadium-dependent haloperoxidases that catalyze oxidative transformations and halogenation reactions [1] [2] [12].

Aromatic Prenyltransferases (NapT8 and NapT9)

The napyradiomycin biosynthetic pathway employs two distinct aromatic prenyltransferases, NapT8 and NapT9, which belong to the ABBA prenyltransferase family and catalyze regioselective prenylation reactions at specific positions on the aromatic substrate [1] [2] [11] [8]. These enzymes demonstrate strict substrate specificity and require magnesium ion cofactors for catalytic activity [11].

NapT9 catalyzes the initial prenylation reaction in the napyradiomycin biosynthetic sequence, performing magnesium-dependent geranylation of tetrahydroxynaphthalene at the nucleophilic C-4 position [1] [2] [11]. This enzyme demonstrates remarkable selectivity for geranyl pyrophosphate as the prenyl donor and specifically targets the C-4 hydroxyl group of tetrahydroxynaphthalene through an electrophilic aromatic substitution mechanism [11]. The geranylated product generated by NapT9 serves as the substrate for subsequent oxidative dearomatization and halogenation reactions catalyzed by the vanadium-dependent haloperoxidase NapH1 [1] [2].

Structural and biochemical studies have revealed that NapT9 shares significant sequence homology with other ABBA prenyltransferases but possesses unique active site features that confer its substrate specificity [11] [8]. The enzyme requires optimal reaction conditions including specific pH ranges and metal ion concentrations to achieve maximum catalytic efficiency [11]. Kinetic studies have demonstrated that NapT9 exhibits high turnover rates and demonstrates strict selectivity for the natural substrates, making it an attractive biocatalyst for synthetic applications [11].

NapT8 catalyzes a highly unusual prenylation reaction that represents one of the most remarkable transformations in the napyradiomycin biosynthetic pathway [1] [2] [11]. This enzyme performs magnesium-dependent prenylation of the monochlorinated intermediate with dimethylallyl pyrophosphate, attaching the prenyl group at the C-2 position adjacent to the chlorine substituent [11]. This prenylation reaction is particularly noteworthy because it occurs at a carbon center with reduced nucleophilicity due to the electron-withdrawing effect of the chlorine atom [11].

The NapT8-catalyzed reaction generates a diprenylated intermediate that rapidly undergoes a spontaneous alpha-hydroxyketone rearrangement facilitated by the vanadium-dependent haloperoxidase NapH3 [1] [2] [11]. This rearrangement involves the migration of the geranyl group from the C-4 position to the C-3 position, creating the characteristic vicinal diprenylation pattern that distinguishes napyradiomycins from other meroterpenoid natural products [1] [2]. The mechanism of this rearrangement was initially puzzling to researchers until detailed enzymatic studies revealed the crucial role of NapH3 in facilitating this transformation [1] [2].

Substrate specificity studies have demonstrated that NapT8 exhibits strict selectivity for dimethylallyl pyrophosphate as the prenyl donor and requires the presence of the chlorine substituent for optimal activity [11]. Mutagenesis experiments have identified key active site residues, including Arg58, that are essential for substrate recognition and catalytic activity [11]. Interestingly, NapT8 activity can be modulated by reducing agents such as dithiothreitol, which promote the formation of dechlorinated side products that have not been observed under normal physiological conditions [11].

Vanadium-Dependent Haloperoxidases (NapH1, H3, and H4)

The napyradiomycin biosynthetic pathway features three vanadium-dependent haloperoxidases that represent the first characterized examples of these enzymes in bacterial secondary metabolism [1] [2] [12] [13]. These enzymes catalyze a diverse array of oxidative transformations including halogenation, cyclization, and rearrangement reactions that establish the complex structural features of napyradiomycin natural products [1] [2] [12].

NapH1 exhibits remarkable catalytic versatility by performing dual functions at different stages of the napyradiomycin biosynthetic pathway [1] [2] [12] [14]. In its first catalytic role, NapH1 facilitates the oxidative dearomatization and monochlorination of the geranylated tetrahydroxynaphthalene substrate produced by NapT9 [1] [2] [14]. This transformation involves the generation of a chlorinated quinone intermediate that serves as the substrate for subsequent prenylation by NapT8 [1] [2]. The monochlorination reaction proceeds with high regioselectivity and demonstrates a preference for single halogenation over multiple halogenation events [14].

The second catalytic function of NapH1 involves a stereospecific chlorination-induced cyclization reaction that converts naphthomevalin to napyradiomycin A1 [1] [2] [12] [13]. This transformation represents one of the most mechanistically intriguing reactions in the entire biosynthetic pathway, as it establishes multiple stereocenters and forms new carbon-carbon bonds through a precisely controlled halocyclization mechanism [12] [13]. Structural studies have revealed that NapH1 utilizes a unique chloramine formation mechanism involving a conserved lysine residue (Lys324) that is essential for the stereospecific delivery of chloronium ions [12].

Crystal structure analysis of NapH1 has provided detailed insights into the molecular basis of its catalytic selectivity [12]. The enzyme adopts a homodimeric structure with each monomer containing a vanadate cofactor coordinated by conserved histidine, lysine, and arginine residues [12]. The key lysine residue Lys324 is positioned between the vanadate cofactor and the putative substrate binding pocket, where it facilitates the formation of a transient chloramine intermediate that serves as the active chlorinating species [12]. This mechanism differs significantly from other characterized vanadium-dependent haloperoxidases that typically generate diffusible hypohalous acid intermediates [12].

NapH3 represents a highly unusual member of the vanadium-dependent haloperoxidase family because it catalyzes a halide-independent alpha-hydroxyketone rearrangement reaction [1] [2] [12]. This enzyme facilitates the migration of the geranyl substituent from the C-4 position to the C-3 position in the diprenylated intermediate generated by NapT8, creating the distinctive vicinal diprenylation pattern characteristic of napyradiomycins [1] [2]. The NapH3-catalyzed rearrangement does not require vanadate, hydrogen peroxide, or halide cofactors, distinguishing it from all other characterized vanadium-dependent haloperoxidases [12].

Structural studies have revealed that NapH3 undergoes a remarkable post-translational modification involving the phosphorylation of an active site histidine residue (His445) to form tau-phosphohistidine [12]. This modification prevents the binding of vanadate to the active site and explains the loss of haloperoxidase activity in NapH3 [12]. The tau-phosphohistidine modification is stabilized by charge-charge interactions with conserved basic residues and represents the first characterized example of this modification in a vanadium-dependent haloperoxidase [12].

NapH4 catalyzes the final transformation in the napyradiomycin biosynthetic pathway, converting napyradiomycin A1 to napyradiomycin B1 through a stereospecific chloronium-induced cyclization of the geranyl side chain [1] [2] [14]. This reaction establishes two new stereocenters and forms a new carbon-carbon bond while generating an exomethylene-containing chlorinated cyclohexane ring [1] [2] [14]. The NapH4-catalyzed cyclization represents a unique example of asymmetric terpenoid cyclization mediated by halogenation chemistry [1] [2].

Biochemical characterization of NapH4 revealed that the enzyme exhibits optimal activity at pH 8.0 and requires the presence of vanadate, hydrogen peroxide, and chloride ions for catalytic function [1] [2] [14]. Interestingly, NapH4 demonstrates activity with bromide ions in standard haloperoxidase assays but shows specificity for chloride in the natural cyclization reaction [1] [2] [14]. The enzyme produces a single stereoisomeric product with high efficiency, demonstrating the remarkable selectivity that characterizes bacterial vanadium-dependent haloperoxidases [1] [2] [14].

Biosynthetic Pathway Elucidation

The complete elucidation of the napyradiomycin A1 biosynthetic pathway represents a landmark achievement in natural products biochemistry, requiring the integration of genetic, biochemical, and structural approaches conducted over several decades [1] [2] [3] [15]. This comprehensive understanding has enabled the development of efficient chemoenzymatic synthesis strategies and provided fundamental insights into the mechanisms of bacterial meroterpenoid biosynthesis [1] [2] [3].

Incorporation Studies with Labeled Precursors

The initial insights into napyradiomycin biosynthesis were obtained through systematic stable isotope incorporation studies that established the metabolic origins of different structural components [7] [16]. These pioneering experiments utilized carbon-13 labeled acetate precursors to trace the incorporation patterns and determine the biosynthetic logic underlying napyradiomycin assembly [7].

Feeding experiments with [2-13C]acetate and [1,2-13C]acetate to napyradiomycin-producing cultures revealed distinctive labeling patterns that confirmed the hybrid polyketide-terpenoid nature of these natural products [7]. The incorporation studies demonstrated that rings B and C of the napyradiomycin structure derive from a pentaketide precursor assembled through the successive condensation of acetyl-coenzyme A with malonyl-coenzyme A units [7]. The labeling patterns were consistent with the formation of the tetrahydroxynaphthalene scaffold through type III polyketide synthase activity [7].

The terpenoid components of napyradiomycins showed incorporation patterns characteristic of mevalonate pathway-derived isoprenoid units [7] [9]. These studies established that both the prenyl and geranyl side chains originate from the condensation of isopentenyl diphosphate and dimethylallyl diphosphate precursors [7]. The incorporation data provided crucial evidence for the meroterpenoid classification of napyradiomycins and guided subsequent efforts to identify the responsible biosynthetic genes [7].

Additional isotope labeling studies investigated the formation of specific structural features such as the diazo groups found in certain napyradiomycin derivatives [17]. Experiments using nitrogen-15 labeled precursors revealed the metabolic pathways responsible for nitrogen incorporation and provided insights into the complex rearrangement reactions that generate structural diversity within the napyradiomycin family [17]. These studies established the importance of nitrite-forming enzymes and diazotization systems in the biosynthesis of nitrogen-containing napyradiomycin analogs [17].

Gene Cluster Analysis and Expression

The molecular basis of napyradiomycin biosynthesis was revealed through the cloning and sequencing of a 43-kilobase biosynthetic gene cluster from Streptomyces aculeolatus NRRL 18422 and the marine-derived Streptomyces sp. CNQ-525 [15] [18]. This gene cluster contains 33 open reading frames that encode the complete enzymatic machinery required for napyradiomycin production [15] [18].

The napyradiomycin gene cluster represents one of the first characterized examples of a bacterial secondary metabolite pathway that utilizes vanadium-dependent haloperoxidases [15]. Three genes (napH1, napH3, and napH4) encode vanadium-dependent haloperoxidase homologs that were the first of their kind identified from bacterial sources [15]. The presence of these genes provided the initial evidence for the involvement of vanadium-dependent haloperoxidases in bacterial secondary metabolism and established a new paradigm for understanding halogenation chemistry in microbial natural products [15].

Bioinformatic analysis of the gene cluster revealed the presence of complete mevalonate pathway genes responsible for isoprenoid biosynthesis, confirming the terpenoid component origins established through isotope labeling studies [15] [9]. The cluster also contains genes encoding ABBA prenyltransferases that catalyze the crucial prenylation reactions identified through biochemical studies [15]. Additional genes encode various tailoring enzymes including methyltransferases, oxygenases, and regulatory proteins that contribute to pathway regulation and product diversification [15].

Heterologous expression of the napyradiomycin gene cluster in Streptomyces albus confirmed the functional assignments and enabled the production of napyradiomycin natural products in a heterologous host [15]. These expression studies produced at least seven different napyradiomycin analogs, including previously unknown derivatives such as 2-deschloro-2-hydroxy-A80915C [15]. The successful heterologous expression validated the completeness of the cloned gene cluster and provided a platform for functional characterization of individual enzymes [15].

Gene inactivation and complementation studies systematically established the functions of specific cluster genes [15]. Disruption of individual napH genes confirmed their essential roles in napyradiomycin biosynthesis and enabled the characterization of pathway intermediates [15]. These genetic approaches, combined with biochemical enzyme characterization, established the complete sequence of enzymatic transformations leading from simple precursors to complex napyradiomycin structures [1] [2] [15].

Evolution of Napyradiomycin Biosynthetic Pathways

The evolutionary origins and development of napyradiomycin biosynthetic pathways provide fascinating insights into the mechanisms by which bacteria acquire and optimize complex secondary metabolite production capabilities [19] [20] [21]. The napyradiomycin pathway represents a particularly interesting case study because it involves the integration of multiple distinct enzymatic systems and the emergence of novel catalytic functions not found in primary metabolism [19] [20].

The vanadium-dependent haloperoxidases central to napyradiomycin biosynthesis appear to have distinct evolutionary origins compared to their eukaryotic counterparts [19] [21]. Phylogenetic analyses suggest that bacterial vanadium-dependent haloperoxidases may have evolutionary relationships to acid phosphatases, representing a case of functional divergence where phosphatase-like enzymes acquired halogenation capabilities [19]. This evolutionary pathway differs markedly from the proposed origins of other halogenating enzyme families, indicating independent evolution of halogenation chemistry across different organism lineages [19].

The remarkable substrate specificity and stereochemical control exhibited by napyradiomycin vanadium-dependent haloperoxidases likely evolved through extensive optimization of active site architectures [12] [19]. The unique chloramine formation mechanism employed by NapH1, involving the conserved Lys324 residue, represents a novel solution to the challenge of achieving stereospecific halogenation [12]. This mechanism differs fundamentally from the diffusible hypohalous acid chemistry used by most other vanadium-dependent haloperoxidases, suggesting that bacterial enzymes evolved distinct strategies for controlling halogenation selectivity [12] [19].

The post-translational modification of NapH3 through tau-phosphohistidine formation represents another evolutionary innovation that enabled the repurposing of a haloperoxidase scaffold for non-halogenating chemistry [12]. This modification effectively converts a halogenating enzyme into an isomerase, demonstrating how evolutionary processes can generate functional diversity within enzyme families through relatively modest structural changes [12]. The evolution of this dual-purpose enzymatic system may have provided evolutionary advantages by enabling more efficient utilization of genetic resources [12].

The ABBA prenyltransferases involved in napyradiomycin biosynthesis also show evidence of evolutionary optimization for their specific catalytic roles [11] [22]. The strict substrate specificity exhibited by NapT8 and NapT9, particularly the ability of NapT8 to prenylate electron-deficient aromatic substrates, likely evolved through selective pressure for efficient napyradiomycin production [11]. Comparative analysis of prenyltransferase sequences from different meroterpenoid pathways reveals conserved structural motifs that have been adapted for diverse substrate recognition patterns [11] [22].

The integration of polyketide and terpenoid biosynthetic pathways in napyradiomycin-producing bacteria represents a sophisticated evolutionary achievement that required the coordination of multiple metabolic systems [20]. The presence of complete mevalonate pathway genes within the napyradiomycin cluster suggests that horizontal gene transfer may have played a role in assembling the complete biosynthetic machinery [9] [20]. This type of pathway evolution, involving the acquisition and integration of genes from diverse sources, appears to be a common mechanism for the evolution of complex secondary metabolite production in bacteria [20].

The structural diversity observed within the napyradiomycin family reflects ongoing evolutionary processes that generate chemical diversity through pathway modifications [5] [23]. The evolution of different cyclization patterns, halogenation sites, and side chain modifications has produced over fifty known napyradiomycin analogs, each potentially offering distinct biological activities [5]. This chemical diversification likely provides evolutionary advantages through improved antimicrobial activity or enhanced ecological competitiveness [5] [23].

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

480.1470294 g/mol

Monoisotopic Mass

480.1470294 g/mol

Heavy Atom Count

32

Dates

Last modified: 04-14-2024

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